Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate

Overview

Description

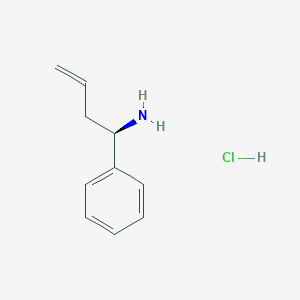

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a chemical compound with the CAS Number: 60175-04-4 . It is also known as ethyl [1- (aminomethyl)cyclohexyl]acetate hydrochloride . The compound has a molecular weight of 235.75 .

Synthesis Analysis

The synthesis of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate typically involves the esterification reaction between cyclohexanol and ethyl acetate . This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via a nucleophilic acyl substitution mechanism . The reaction mixture is refluxed under controlled conditions to ensure the formation of the desired ester product . Purification techniques, such as distillation or solvent extraction, may be employed to obtain high-purity Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate .Molecular Structure Analysis

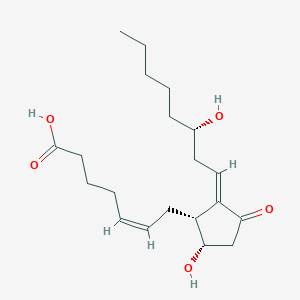

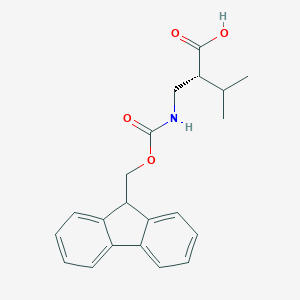

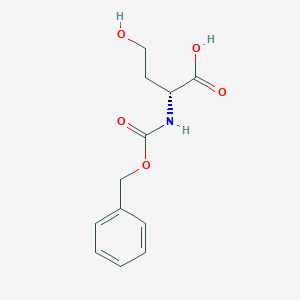

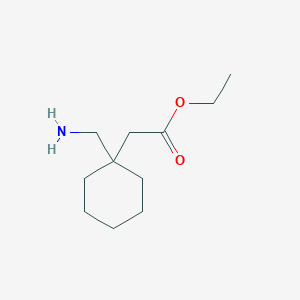

The InChI code for Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is 1S/C11H21NO2.ClH/c1-2-14-10 (13)8-11 (9-12)6-4-3-5-7-11;/h2-9,12H2,1H3;1H . This unique molecular structure contributes to its distinctive properties and versatile applications .Chemical Reactions Analysis

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate can participate in esterification, transesterification, and other organic reactions typical of ester compounds . It is stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases .Physical And Chemical Properties Analysis

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a clear, colorless liquid with a fruity odor reminiscent of apple or pear . It has a molecular weight of approximately 170.25 g/mol . It typically solidifies at around -50°C (-58°F) and has a relatively high boiling point of approximately 220°C (428°F) . The density of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate ranges from 0.94 to 0.96 g/cm³ . It is miscible with common organic solvents but exhibits limited solubility in water .Safety and Hazards

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCNPWAMVMHDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.